5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(2-methoxyethyl)aniline with glyoxylic acid followed by cyclization can yield the desired compound. The reaction conditions typically involve heating the mixture to promote cyclization and subsequent purification steps to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine.
Scientific Research Applications
5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-(2-ethoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one
- 5-hydroxy-2-(2-propoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one
- 5-hydroxy-2-(2-butoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one
Uniqueness
5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C12H15NO3/c1-16-8-7-13-6-5-9-10(12(13)15)3-2-4-11(9)14/h2-4,14H,5-8H2,1H3 |
InChI Key |
KIYYUFTWYCXNDN-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCC2=C(C1=O)C=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.